molecular formula C9H8INO4 B13039503 Methyl2-(4-iodo-2-nitrophenyl)acetate

Methyl2-(4-iodo-2-nitrophenyl)acetate

Cat. No.: B13039503
M. Wt: 321.07 g/mol
InChI Key: BWIVXTBYOPXHTP-UHFFFAOYSA-N
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Description

Methyl2-(4-iodo-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H8INO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with iodine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-iodo-2-nitrophenyl)acetate typically involves the esterification of 4-iodo-2-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-iodo-2-nitrophenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide or amine groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Substitution: 2-(4-hydroxy-2-nitrophenyl)acetic acid or 2-(4-amino-2-nitrophenyl)acetic acid.

    Reduction: Methyl2-(4-amino-2-nitrophenyl)acetate.

    Hydrolysis: 4-iodo-2-nitrophenylacetic acid.

Scientific Research Applications

Methyl2-(4-iodo-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-(4-iodo-2-nitrophenyl)acetate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

  • Methyl2-(2-iodo-4-nitrophenyl)acetate
  • Methyl2-(4-chloro-2-nitrophenyl)acetate
  • Methyl2-(4-bromo-2-nitrophenyl)acetate

Uniqueness

Methyl2-(4-iodo-2-nitrophenyl)acetate is unique due to the presence of both iodine and nitro groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The iodine atom also makes the compound suitable for use in radiolabeling studies.

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 2-(4-iodo-2-nitrophenyl)acetate

InChI

InChI=1S/C9H8INO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3

InChI Key

BWIVXTBYOPXHTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

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